molecular formula C21H17ClN4O2 B4066987 6-amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B4066987
M. Wt: 392.8 g/mol
InChI Key: CMSOQGKHVFLHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a unique chemical with the linear formula C27H21ClN4O3 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, so the buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its linear formula C27H21ClN4O3 . Further details about its molecular structure are not available in the search results.

Scientific Research Applications

Corrosion Inhibition

This compound has been studied for its potential as a corrosion inhibitor. Yadav et al. (2016) investigated its use in preventing mild steel corrosion in hydrochloric acid, finding it to be an effective inhibitor. The inhibition efficiency increased with concentration, demonstrating a corrosion inhibition efficiency of 94.6% at 300 ppm at 303 K. These inhibitors were found to be mixed type and their adsorption on mild steel followed Langmuir adsorption isotherm (Yadav, Gope, Kumari, & Yadav, 2016).

Antimicrobial Agents

El-ziaty et al. (2016) synthesized this compound and used it as a building block for novel classes of pyrazolopyranooxazines and pyrimidinones. These compounds were evaluated as antimicrobial agents, with some derivatives showing potent activity (El-ziaty, Bassioni, Hassan, & Derbala, 2016).

Heterocyclic Synthesis

In the realm of synthetic chemistry, Kamal El‐dean et al. (2018) explored the synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines using this compound. This research underlines its versatility as a precursor for synthesizing various heterocyclic compounds, which can have wide-ranging applications, including in pharmacology (El‐dean, Radwan, Zaki, & Abdul‐Malik, 2018).

Optical and Structural Properties

Zeyada et al. (2016) studied the structural and optical properties of related 4H-pyrano[3,2-c]quinoline derivatives. They found that these compounds, in thin film form, possess unique optical properties, suggesting potential applications in photovoltaic devices and other optoelectronic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Properties

Another study by Zeyada et al. (2016) focused on the photovoltaic properties of these compounds, highlighting their potential application in organic–inorganic photodiode fabrication. The study demonstrated how these compounds can be used in the manufacturing of photodiodes, which are crucial in solar energy technology (Zeyada, El-Nahass, & El-Shabaan, 2016).

Mechanism of Action

While the mechanism of action for this specific compound is not detailed in the search results, a similar compound, 6-Amino-3-Methyl-4-(2-nitrophenyl)-1,4-Dihydropyrano[2,3-c]Pyrazole-5-Carbonitrile, has been shown to exhibit antihypertensive and vasorelaxant action via calcium channel blockade .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not provide any specific safety or hazard information for this product .

properties

IUPAC Name

6-amino-4-[4-[(4-chlorophenyl)methoxy]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-12-18-19(17(10-23)20(24)28-21(18)26-25-12)14-4-8-16(9-5-14)27-11-13-2-6-15(22)7-3-13/h2-9,19H,11,24H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSOQGKHVFLHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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